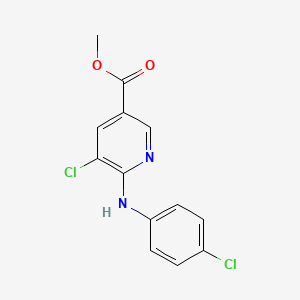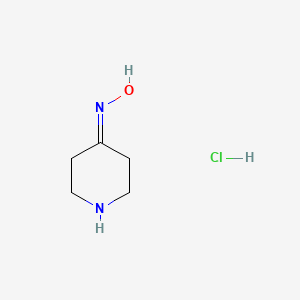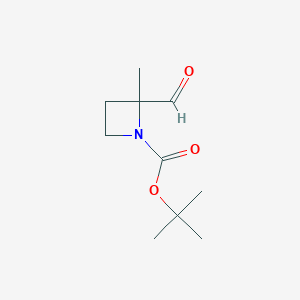![molecular formula C12H21F3N2O3 B13501181 N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid is a compound with the molecular formula C10H20N2O.C2HF3O2 and a molecular weight of 298.31 g/mol . This compound is a salt formed by the combination of N-[2-(azepan-1-yl)ethyl]acetamide and trifluoroacetic acid. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)ethyl]acetamide typically involves the reaction of azepane with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions
N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives .
科学研究应用
N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-[2-(azepan-1-yl)ethyl]acetamide
- N-[2-(azepan-1-yl)ethyl]methacrylate
- N-[2-(azepan-1-yl)ethyl]propionamide
Uniqueness
N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific research and industrial applications .
属性
分子式 |
C12H21F3N2O3 |
|---|---|
分子量 |
298.30 g/mol |
IUPAC 名称 |
N-[2-(azepan-1-yl)ethyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H20N2O.C2HF3O2/c1-10(13)11-6-9-12-7-4-2-3-5-8-12;3-2(4,5)1(6)7/h2-9H2,1H3,(H,11,13);(H,6,7) |
InChI 键 |
YMVBYEIZLJRXFX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCN1CCCCCC1.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)



![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)


![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)





